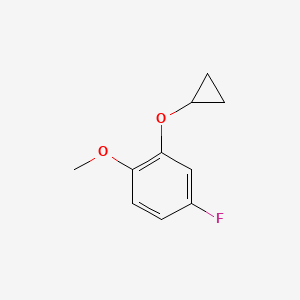

2-Cyclopropoxy-4-fluoro-1-methoxybenzene

Description

2-Cyclopropoxy-4-fluoro-1-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

- Fluoro group at position 4: A highly electronegative substituent that influences electronic distribution and may enhance metabolic stability.

- Methoxy group at position 1: A common electron-donating group affecting solubility and aromatic reactivity.

The cyclopropoxy group is notable for its rarity in commercial compounds, distinguishing it from more common alkoxy substituents like ethoxy or methoxy.

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

2-cyclopropyloxy-4-fluoro-1-methoxybenzene |

InChI |

InChI=1S/C10H11FO2/c1-12-9-5-2-7(11)6-10(9)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |

InChI Key |

CFMCCSQKCSKCIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)F)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

O-Alkylation of 4-Fluoro-3-Methoxyphenol

The most documented method involves O-alkylation of 4-fluoro-3-methoxyphenol with 1-bromomethyl cyclopropane. This two-step process achieves yields exceeding 95% under controlled conditions.

Reaction Mechanism

Alkylation :

- Substrate : 4-Fluoro-3-methoxyphenol

- Reagent : 1-Bromomethyl cyclopropane

- Base : Potassium tert-butoxide or sodium hydride

- Solvent : Toluene/NMP (4:1 v/v) or 2-butanone/water biphasic system

- Conditions : Reflux (80–95°C, 6–18 hours).

The reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the cyclopropane bromide.

Workup :

Optimization Insights

Bromination Followed by Debenzylation (Multi-Step Synthesis)

Copper-Catalyzed Chan–Lam Cyclopropylation

Methodology

This method employs potassium cyclopropyl trifluoroborate and 4-fluoro-1-methoxyphenol under oxidative conditions:

- Catalyst : Cu(OAc)₂ (10 mol%)

- Ligand : 1,10-Phenanthroline (10 mol%)

- Base : K₂CO₃

- Solvent : Toluene/water (3:1 v/v)

- Conditions : 70°C, O₂ atmosphere, 12 hours.

Reaction Scope

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-fluoro-1-methoxybenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

2-Cyclopropoxy-4-fluoro-1-methoxybenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-fluoro-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate is then deprotonated to yield the substituted benzene ring .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity and Stability

- The cyclopropoxy group in the target compound introduces steric strain compared to the ethoxy group in etofenprox. This strain may reduce metabolic degradation but increase synthetic complexity .

- The fluoro group at position 4 parallels its presence in flusilazole, where fluorine enhances lipophilicity and target-binding affinity in fungicides .

Electronic and Steric Differences Unlike bromuconazole and flusilazole (which rely on triazole rings for antifungal activity), the target compound lacks heterocyclic moieties, suggesting a divergent mechanism of action.

Inferred Applications

- While etofenprox acts as an insecticide via sodium channel modulation, the target compound’s fluorinated and strained ether structure may suit herbicidal or fungicidal roles, though empirical validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.